2-[(4-Bromobenzyl)sulfanyl]-6-chloro-1,3-benzoxazole
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Overview
Description
2-[(4-Bromobenzyl)sulfanyl]-6-chloro-1,3-benzoxazole: is a chemical compound with the molecular formula C14H10BrNOS. Its average mass is approximately 320.2 Da, and its monoisotopic mass is around 318.97 Da . This compound belongs to the benzoxazole class and contains a bromobenzyl group and a sulfanyl (thio) group.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 2-aminophenol with 4-bromobenzaldehyde, followed by thiolation using an appropriate sulfur source (such as sodium sulfide or thiourea) to introduce the sulfanyl group. The chlorination step can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) .
Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for larger-scale processes. Optimization of reaction conditions, scalability, and purification steps would be necessary for industrial production.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfone or sulfoxide derivatives.
Substitution: The bromine atom in the benzyl group is susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the nitro group (if present) could yield an amino derivative .
Thiolation: Sodium sulfide, thiourea, or other thiolating agents.
Chlorination: Phosphorus pentachloride (PCl) or thionyl chloride (SOCl).
Reduction: Hydrogen gas (catalytic), metal hydrides (e.g., LiAlH4), or other reducing agents .
Major Products: The major product is 2-[(4-Bromobenzyl)sulfanyl]-6-chloro-1,3-benzoxazole itself.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential therapeutic applications.
Industry: As a precursor for materials or pharmaceuticals.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
, and 2-[(4-Bromobenzyl)sulfanyl]-3-(4-bromophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one . The uniqueness of our compound lies in its specific combination of functional groups and heterocyclic structure.
Properties
Molecular Formula |
C14H9BrClNOS |
---|---|
Molecular Weight |
354.6 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-6-chloro-1,3-benzoxazole |
InChI |
InChI=1S/C14H9BrClNOS/c15-10-3-1-9(2-4-10)8-19-14-17-12-6-5-11(16)7-13(12)18-14/h1-7H,8H2 |
InChI Key |
WYOAEBCNXCTCAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC3=C(O2)C=C(C=C3)Cl)Br |
Origin of Product |
United States |
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